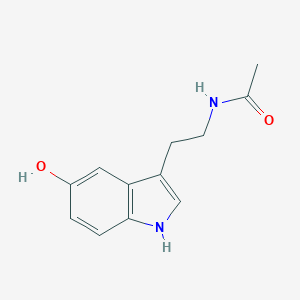

N-Acetylserotonin

Beschreibung

N-Acetyl-5-hydroxytryptamine has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

This compound is a naturally occurring intermediate in the endogenous production of melatonin from serotonin. This compound (NAS) binds to and activates both melatonin receptors and BDNF/NT-3 growth factors receptor (NTRK2; TrkB). NAS-dependent melatonin receptor signaling may ameliorate aging-associated cognitive decline and depression, while NAS binding to TrkB may induce proliferation of neural progenitor cells, which may elicit anti-depressant and neurotrophic effects.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAWJSIDNICKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153106 | |

| Record name | N-Acetylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1210-83-9 | |

| Record name | N-Acetylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylserotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetylserotonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLSEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TO3C82WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the N-Acetylserotonin Synthesis Pathway in the Pineal Gland

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Acetylserotonin (NAS) is a critical intermediate in the biosynthesis of melatonin (B1676174) within the pineal gland and a bioactive molecule in its own right.[1] The synthesis of NAS from serotonin (B10506) is the key regulatory, and often rate-limiting, step in the nocturnal production of melatonin, a hormone central to the regulation of circadian rhythms.[2][3] This pathway is tightly controlled by a complex signaling cascade initiated by norepinephrine, which dictates the rhythm of melatonin output.[4] Beyond its role as a melatonin precursor, NAS has demonstrated independent biological activities, including neuroprotective and antidepressant effects through its action as an agonist for the TrkB receptor.[5][6] Understanding the intricacies of the NAS synthesis pathway, its regulation, and the methodologies used for its study is paramount for researchers in neurobiology, chronobiology, and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting sleep disorders, neurodegenerative diseases, and mood disorders.[7][8]

The Core Synthesis Pathway: From Serotonin to this compound

The conversion of serotonin to this compound is a pivotal step in pineal gland metabolism. This biochemical reaction is the primary control point for the circadian production of melatonin.[9]

Enzymatic Conversion

The synthesis of NAS is catalyzed by the enzyme Aralkylamine N-acetyltransferase (AANAT) , also known as serotonin N-acetyltransferase (SNAT).[1][10] This enzyme facilitates the transfer of an acetyl group from the cofactor acetyl-coenzyme A (Acetyl-CoA) to the primary amine of serotonin.[11][12] The reaction is a classic bisubstrate acetylation mechanism. Two conserved histidine residues within the AANAT active site are proposed to act as general acid/base catalysts to facilitate the deprotonation of serotonin's primary amine, enabling its nucleophilic attack on the acetyl-CoA thioester.[11][12]

The subsequent and final step in melatonin synthesis is the methylation of NAS by This compound O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT).[11][13] This enzyme uses S-adenosyl methionine (SAM) as a methyl donor to convert NAS into melatonin (N-acetyl-5-methoxytryptamine).[11][14]

The Rate-Limiting Step Controversy

For many years, AANAT was considered the definitive rate-limiting enzyme in melatonin synthesis, primarily because its activity exhibits a dramatic circadian rhythm, increasing 10- to 100-fold at night, which directly correlates with the rhythm of melatonin production.[3][10][15] In contrast, ASMT activity was thought to vary little over a 24-hour period.[16]

However, subsequent research has challenged this view, suggesting that ASMT may be the rate-limiting enzyme, at least under certain conditions.[15][17] Studies in rats with significantly reduced AANAT activity showed that melatonin levels remained normal, indicating AANAT was not limiting the rate of production at night.[17] Further evidence suggests that when AANAT activity is high, the availability and activity of ASMT can become the bottleneck for melatonin output.[18][19] Therefore, it is now considered that both enzymes play crucial roles in regulating the final amount of melatonin produced.[18]

Regulation of AANAT Activity and NAS Synthesis

The synthesis of NAS is under stringent circadian and photic control, primarily through the regulation of AANAT. This regulation occurs at transcriptional, translational, and post-translational levels, ensuring that NAS and melatonin production are restricted to the dark phase.

The Norepinephrine-cAMP Signaling Cascade

The entire regulatory process is driven by the circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[20]

-

Nocturnal Signal: During darkness, the SCN signals the pineal gland via a multi-synaptic pathway, culminating in the release of norepinephrine (NE) from sympathetic nerve fibers.[3][4]

-

Receptor Activation: NE binds to β1-adrenergic receptors on the surface of pinealocytes, which activates adenylyl cyclase and leads to a sharp increase in intracellular cyclic AMP (cAMP).[4][11][21]

-

PKA Activation: The elevated cAMP levels activate cAMP-dependent protein kinase A (PKA).[4][21]

-

AANAT Phosphorylation: PKA then phosphorylates AANAT at two specific residues (Thr31 and Ser205).[22]

Post-Translational Stabilization by 14-3-3 Proteins

Phosphorylation is the critical event that stabilizes the AANAT protein.

-

Daytime Degradation: During the day, in the absence of NE stimulation, newly synthesized AANAT protein is rapidly destroyed by proteasomal proteolysis.[4]

-

Nighttime Protection: At night, the PKA-mediated phosphorylation of AANAT creates binding sites for 14-3-3 proteins .[4][22] The binding of a 14-3-3 protein to phosphorylated AANAT forms a stable complex.[23] This complex shields the phosphorylation sites from phosphatases and protects the AANAT enzyme from degradation, leading to a massive accumulation of active enzyme and a surge in NAS synthesis.[4][23]

When the dark period ends or upon acute light exposure at night, the NE signal ceases, cAMP levels fall, AANAT is dephosphorylated, it dissociates from the 14-3-3 protein, and is rapidly degraded by the proteasome, thus terminating melatonin synthesis.[20][24]

Quantitative Data

The following tables summarize key quantitative parameters of the enzymes involved in NAS synthesis and subsequent conversion to melatonin. Values can vary between species and experimental conditions.

Table 1: Kinetic Properties of AANAT

| Parameter | Substrate | Value | Species | Reference |

|---|---|---|---|---|

| Km | Tryptamine (B22526)* | 1 μM - 1 mM | Chicken | [23] |

| Km | Serotonin | ~20-500 µM | Varies | [9] |

| Km | Acetyl-CoA | ~3-100 µM | Varies | [9] |

Note: Tryptamine is often used as a substrate in AANAT activity assays.

Table 2: Kinetic Properties of ASMT (HIOMT)

| Parameter | Substrate | Value | Species | Reference |

|---|---|---|---|---|

| Km | This compound | ~1-5 µM | Human/Bovine | [13] |

| Km | S-adenosylmethionine | ~1-3 µM | Human/Bovine |[13] |

Experimental Protocols

Studying the NAS pathway requires robust methodologies for measuring enzyme activity and quantifying pathway intermediates.

AANAT Activity Assay (Radiometric Method)

This is a classic and highly sensitive method to determine AANAT enzyme activity in tissue homogenates.[25][26]

Principle: The assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a primary amine substrate (e.g., tryptamine or serotonin). The resulting radiolabeled N-acetylated product is extracted and quantified by liquid scintillation counting.

Detailed Protocol:

-

Tissue Homogenization: Pineal glands are sonicated on ice in a small volume (e.g., 25 µL) of sodium phosphate (B84403) buffer (0.1 M, pH 6.8).[26]

-

Reaction Mixture Preparation: For each sample, a reaction cocktail is prepared in a microcentrifuge tube containing:

-

25 µL of tissue homogenate.

-

25 µL of tryptamine (40 mM in phosphate buffer).

-

25 µL of [³H]-acetyl-CoA (e.g., 2 mM with a final specific activity of 4.4 dpm/pmol).[26]

-

Blanks are prepared by substituting the tissue homogenate with buffer.

-

-

Incubation: The tubes are incubated with agitation (e.g., 650 rpm) for 20 minutes at 37°C.[26]

-

Reaction Termination: The reaction is stopped by adding 10 µL of 1 M NaOH.

-

Product Extraction: 500 µL of a chloroform/methanol mixture is added to each tube to extract the N-[³H]-acetyltryptamine product. The tubes are vortexed for 1 minute and centrifuged at 13,000 x g for 1 minute.[26]

-

Quantification: An aliquot of the organic (chloroform) phase is transferred to a scintillation vial, the solvent is evaporated, scintillation fluid is added, and the radioactivity is measured in a liquid scintillation counter.

-

Calculation: Enzyme activity is calculated based on the measured disintegrations per minute (DPM), the specific activity of the [³H]-acetyl-CoA, and the protein content of the homogenate, typically expressed as pmol/gland/hour or pmol/mg protein/hour.

Quantification of NAS and Melatonin by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of NAS, melatonin, and other indolamines in biological fluids like plasma or cerebrospinal fluid (CSF).[27][28]

Principle: The method uses high-performance liquid chromatography (HPLC) to separate the compounds of interest from the complex biological matrix. The separated compounds are then ionized and detected by a tandem mass spectrometer, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.

Detailed Protocol:

-

Sample Collection & Preparation: Blood is collected in heparinized tubes, chilled immediately, and centrifuged to harvest plasma. Samples are stored at -80°C.[27] For CSF, samples are collected and stored similarly.[28]

-

Internal Standard Spiking: An isotopically labeled internal standard (e.g., ¹³C₁-melatonin or d₄-melatonin) is added to a known volume of the sample (plasma, CSF) and to calibration standards. This is crucial for correcting for variations in extraction efficiency and instrument response.[28]

-

Extraction: Analytes are extracted from the plasma or CSF. A common method is liquid-liquid extraction with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) using C18 cartridges.[29][30] The organic phase is collected and evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a small volume of the initial mobile phase (e.g., water/acetonitrile (B52724) with 0.1% formic acid).[27]

-

LC Separation: The reconstituted sample is injected into an HPLC system, typically equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid, is used to separate NAS and melatonin.[27]

-

MS/MS Detection: The column eluent is directed to the mass spectrometer, usually operating with an electrospray ionization (ESI) source in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it specifically monitors the fragmentation of the precursor ion (e.g., melatonin's [M+H]⁺) into a specific product ion.

-

Data Analysis: The peak areas of the analyte and the internal standard are determined from the chromatograms. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve.

Implications for Drug Development

The NAS synthesis pathway is a significant target for therapeutic intervention.

-

Melatonin Receptor Agonists: While melatonin itself has limitations as a drug due to a short half-life, understanding its synthesis has spurred the development of melatonergic agonists (e.g., Ramelteon, Tasimelteon) with improved pharmacokinetic profiles for treating insomnia and circadian rhythm disorders.[7][31]

-

Targeting AANAT: Inhibitors of AANAT could be valuable research tools to delineate the specific roles of melatonin.[2] Conversely, strategies to enhance AANAT stability or activity could be explored for conditions associated with low melatonin.

-

This compound as a Therapeutic: NAS is not merely an inert precursor; it is a potent agonist of the TrkB receptor, the same receptor activated by Brain-Derived Neurotrophic Factor (BDNF).[6][32] This activity gives NAS significant neuroprotective, neurogenic, and antidepressant properties, independent of melatonin.[5][8] This discovery opens a new avenue for drug development, with NAS and its derivatives being investigated as potential treatments for neurodegenerative diseases and depression.[5][33] The development of selective TrkB agonists based on the NAS structure is an active area of research.[32]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms regulating melatonin synthesis in the mammalian pineal organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: neuroprotection, neurogenesis, and the sleepy brain. | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 11. Melatonin - Wikipedia [en.wikipedia.org]

- 12. Melatonin biosynthesis: the structure of serotonin N-acetyltransferase at 2.5 A resolution suggests a catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]

- 14. Reactome | Methylation of N-acetyl-5-HT to form melatonin [reactome.org]

- 15. Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. N-acetyltransferase is not the rate-limiting enzyme of melatonin synthesis at night - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Frontiers | Mechanism study of exercise intervention on circadian disruption in Alzheimer’s disease [frontiersin.org]

- 22. Analysis of Serotonin N-Acetyltransferase Regulation in Vitro and in Live Cells Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of arylalkylamine N-acetyltransferase (AANAT) in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Melatonin Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Quantitation of Melatonin and this compound in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ovid.com [ovid.com]

- 31. Redirecting [linkinghub.elsevier.com]

- 32. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Pivotal Role of Arylalkylamine N-Acetyltransferase (AANAT) in N-Acetylserotonin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylalkylamine N-acetyltransferase (AANAT), also known as serotonin (B10506) N-acetyltransferase (SNAT), is a critical enzyme in the biosynthesis of melatonin (B1676174), catalyzing the conversion of serotonin to N-acetylserotonin (NAS).[1][2] This step is widely considered the rate-limiting step in melatonin production, making AANAT a key regulator of circadian rhythms, sleep-wake cycles, and other physiological processes influenced by melatonin.[3][4] Furthermore, the product of the AANAT-catalyzed reaction, NAS, has demonstrated biological activities independent of its role as a melatonin precursor, including neuroprotective and antidepressant effects.[5][6] This technical guide provides an in-depth overview of the core functions of AANAT in NAS production, its complex regulatory mechanisms, and detailed experimental protocols for its study.

Introduction to AANAT and its Function

AANAT is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily.[1] In vertebrates, it is encoded by the AANAT gene and is most abundantly expressed in the pineal gland and retina.[1][7] The primary function of AANAT is to catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the primary amine of an arylalkylamine substrate, most notably serotonin.[1][8] This reaction yields this compound (NAS) and coenzyme A (CoA).[1] NAS is subsequently O-methylated by this compound O-methyltransferase (ASMT) to produce melatonin.[9]

The enzymatic activity of AANAT is tightly regulated to ensure the rhythmic production of melatonin, which is characterized by low levels during the day and high levels at night.[10] This regulation occurs at multiple levels, including transcriptional control of the AANAT gene and post-translational modifications of the AANAT protein, which modulate its catalytic activity and stability.[9][10]

Enzymatic Kinetics and Data Presentation

AANAT operates through an ordered Bi-Bi ternary complex kinetic mechanism, where acetyl-CoA binds to the enzyme first, followed by the binding of the arylalkylamine substrate (e.g., serotonin or tryptamine).[10] The acetyl group is then transferred, and the products, NAS and CoA, are released.

Table 1: Kinetic Parameters of AANAT

| Substrate | Organism/Source | Km | Vmax | Reference |

| Tryptamine | Dianemobius nigrofasciatus (Cricket) | 0.42 µM | 9.39 nmol/mg protein/min | |

| Acetyl-CoA | Dianemobius nigrofasciatus (Cricket) | 59.9 µM | 8.14 nmol/mg protein/min | |

| Serotonin | Ovine (Sheep) | Decreased by ~10-fold upon 14-3-3 binding | Not specified | [9] |

Note: Comprehensive kinetic data for mammalian AANAT with serotonin and acetyl-CoA is distributed across various studies and can be influenced by the specific experimental conditions, including the phosphorylation state of the enzyme and the presence of regulatory proteins like 14-3-3.

Table 2: AANAT Binding Affinity for 14-3-3 Proteins

| AANAT Phosphorylation State | Binding Partner | Ki / KD | Fold Change in Affinity | Reference |

| Unphosphorylated | 14-3-3ζ | 224 ± 2.2 nM | - | [9] |

| PKA-phosphorylated (Thr31 & Ser205) | 14-3-3ζ | 7.2 ± 0.34 nM | ~30-fold increase | [9] |

| Phosphorylated (Thr31) | 14-3-3ζ | Higher affinity than pS205 | Not specified | [9] |

| Phosphorylated (Ser205) | 14-3-3ζ | Lower affinity than pT31 | Not specified | [9] |

Regulatory Mechanisms of AANAT Activity

The regulation of AANAT is a multi-faceted process involving transcriptional, translational, and post-translational control, ensuring a robust circadian rhythm of NAS and melatonin synthesis.

Transcriptional and Translational Regulation

In some species, such as rodents, the transcription of the AANAT gene exhibits a dramatic nocturnal increase, with mRNA levels rising over 100-fold in the dark period.[1] This transcriptional activation is driven by the circadian clock machinery and adrenergic signaling.[10] In other species, the regulation occurs more at the post-transcriptional and translational levels.

Post-Translational Regulation: Phosphorylation and 14-3-3 Protein Binding

A key mechanism for the rapid control of AANAT activity is post-translational modification, primarily through phosphorylation by Protein Kinase A (PKA).[9] The signaling cascade is typically initiated by norepinephrine (B1679862) release at night, which activates β-adrenergic receptors and increases intracellular cyclic AMP (cAMP) levels, leading to PKA activation.[9]

PKA phosphorylates AANAT at two key residues, Threonine 31 (Thr31) and Serine 205 (Ser205). This dual phosphorylation creates binding sites for 14-3-3 proteins.[9] The binding of a 14-3-3 dimer to phosphorylated AANAT has two major consequences:

-

Enzyme Activation: The interaction with 14-3-3 proteins induces a conformational change in AANAT that increases its affinity for its arylalkylamine substrates by approximately 10-fold.[9]

-

Protection from Degradation: The AANAT/14-3-3 complex shields the enzyme from dephosphorylation and subsequent proteasomal degradation, thereby increasing its stability and prolonging its activity during the night.[9]

Upon exposure to light, the norepinephrine signal ceases, leading to a rapid decrease in cAMP and PKA activity.[9] AANAT is then dephosphorylated, dissociates from 14-3-3, and is quickly degraded by the proteasome.[9]

Signaling Pathways and Experimental Workflows

Diagram 1: AANAT Regulatory Signaling Pathway

Caption: Regulation of AANAT activity by light and darkness.

Diagram 2: General Experimental Workflow for AANAT Studies

Caption: Workflow for studying AANAT and NAS production.

Experimental Protocols

Recombinant AANAT Expression and Purification in E. coli

This protocol is a general guideline and may require optimization for specific AANAT constructs.

-

Cloning: Subclone the coding sequence of mammalian AANAT into a suitable E. coli expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag) for purification.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.

-

Expression:

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., PBS with lysozyme, DNase I, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Apply the clarified lysate to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant AANAT using an appropriate elution buffer (e.g., containing reduced glutathione (B108866) or imidazole).

-

-

Verification: Analyze the purified protein by SDS-PAGE to assess purity and confirm the correct molecular weight. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).

AANAT Enzyme Activity Assay (Radiometric Method)

This assay measures the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to an amine substrate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 6.8)

-

Tryptamine or serotonin as the substrate

-

[3H]-acetyl-CoA (ensure a known specific activity)

-

Purified AANAT enzyme or tissue homogenate

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solution that will precipitate the protein and allow for extraction of the product (e.g., a charcoal suspension in HCl).

-

Add an organic solvent (e.g., chloroform) to extract the radiolabeled N-acetylated product.

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Quantification:

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

-

Calculation: Calculate the amount of product formed based on the specific activity of the [3H]-acetyl-CoA and the measured radioactivity. Express enzyme activity as pmol or nmol of product formed per minute per mg of protein.

Quantification of this compound (NAS) by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of NAS in biological matrices like plasma or serum.[1][10]

-

Sample Preparation:

-

To a known volume of plasma or serum (e.g., 100 µL), add a known amount of a stable isotope-labeled internal standard (e.g., d7-NAS).

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used (e.g., Waters SymmetryShield RP18, 2.1 x 100 mm, 3.5 µm).[10]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile with the same additive.

-

Flow Rate: Typical flow rates are in the range of 200-400 µL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) are monitored.

-

-

Quantification:

-

Generate a calibration curve by analyzing standards of known NAS concentrations.

-

Calculate the concentration of NAS in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

Arylalkylamine N-acetyltransferase is a central player in the rhythmic production of this compound and, consequently, melatonin. Its intricate regulation at multiple levels highlights its importance in maintaining circadian homeostasis. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the function and regulation of AANAT, which is crucial for understanding its role in health and disease and for the development of novel therapeutic strategies targeting the melatonin pathway. Further research, particularly in obtaining comprehensive kinetic data for mammalian AANAT under various physiological conditions, will continue to enhance our understanding of this pivotal enzyme.

References

- 1. WikiGenes - AANAT - aralkylamine N-acetyltransferase [wikigenes.org]

- 2. Does serotonin relax the rat anococcygeus muscle via 5-HT7 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The human serotonin N-acetyltransferase (EC 2.3.1.87) gene (AANAT): structure, chromosomal localization, and tissue expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AANAT aralkylamine N-acetyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Kinetic analysis of the catalytic mechanism of serotonin N-acetyltransferase (EC 2.3.1.87) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 7. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin inhibits calcium-activated K+ current in rat taste receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RNA-seq Analysis of Overexpressing Ovine AANAT Gene of Melatonin Biosynthesis in Switchgrass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristics of serotonin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rhythmic Pulse of the Pineal: A Technical Guide to N-Acetylserotonin's Circadian Rhythm in Mammals

For Researchers, Scientists, and Drug Development Professionals

N-Acetylserotonin (NAS), a key intermediate in the biosynthesis of melatonin (B1676174), is far more than a simple precursor. Emerging evidence highlights its independent biological activities, including neuroprotection and neurogenesis, making it a molecule of significant interest in neuroscience and pharmacology.[1][2] The production of NAS in mammals is not constant; it follows a robust circadian rhythm, a daily oscillation tightly controlled by the body's internal clock. This guide provides an in-depth exploration of the circadian rhythm of NAS levels in mammals, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Quantitative Fluctuation of this compound Levels

The concentration of this compound exhibits a pronounced diurnal variation in various mammalian tissues, most notably the pineal gland and the retina.[1][3] Levels of NAS are consistently low during the daytime and rise significantly during the dark phase of the circadian cycle.[4][5] This rhythmic pattern is a direct consequence of the circadian regulation of the enzyme arylalkylamine N-acetyltransferase (AANAT), which catalyzes the conversion of serotonin (B10506) to NAS.[6][7]

Below are tables summarizing the quantitative data on NAS levels from various studies in different mammalian species and tissues.

Table 1: Circadian Rhythm of this compound in the Rat Pineal Gland

| Time Point | NAS Concentration (pg/gland) | Reference |

| Mid-light | Low levels | [8] |

| Mid-dark | High levels | [8] |

Note: Specific quantitative values were not provided in the abstract.

Table 2: Circadian Rhythm of this compound in Rat Serum

| Time Point | Treatment | NAS Concentration (pg/mL) | Reference |

| 12:00 h | Control | ~30 | [9] |

| 20:00 h | Control | ~110 | [9] |

| 24:00 h | Control | ~70 | [9] |

| 04:00 h | Control | ~70 | [9] |

| 16:00 h | Pinealectomized | ~20 | [9] |

| 24:00 h | Pinealectomized | ~40 | [9] |

| 04:00 h | Pinealectomized | ~40 | [9] |

Table 3: this compound Levels in Rhesus Macaque Plasma

| Time of Day | NAS Concentration (nM) | Reference |

| Daytime (09:00-15:00 h) | 0.54 ± 0.24 | [10][11] |

| Nighttime (21:00-03:00 h) | Nocturnal increase (2- to 15-fold) | [11] |

Signaling Pathway of this compound Synthesis and Circadian Regulation

The circadian rhythm of NAS is orchestrated by the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian clock in mammals.[1] The SCN transmits signals to the pineal gland, primarily via a multi-synaptic pathway involving the release of norepinephrine (B1679862) (NE) at night.[1] This nocturnal release of NE initiates a signaling cascade within the pinealocytes, leading to the activation of AANAT and subsequent production of NAS.

Experimental Protocols

The quantification of NAS levels in biological samples requires sensitive and specific analytical methods. The most commonly cited techniques are Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) for this compound

Radioimmunoassay is a traditional and sensitive method for quantifying NAS. The protocol generally involves the following steps:

-

Sample Preparation: Biological tissues (e.g., pineal gland, retina) are homogenized in a suitable buffer. Serum or plasma samples can often be used directly or after an extraction step. An extraction with a solvent like ethyl acetate (B1210297) at a low pH is a common procedure to isolate NAS.[3][9]

-

Antibody Incubation: A specific antibody raised against NAS is incubated with the sample and a known amount of radiolabeled NAS (e.g., ³H-NAS). The unlabeled NAS in the sample competes with the radiolabeled NAS for binding to the antibody.

-

Separation: The antibody-bound NAS is separated from the free NAS. This can be achieved by precipitation of the antibody-antigen complex using a secondary antibody or other methods.

-

Scintillation Counting: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Quantification: A standard curve is generated using known concentrations of unlabeled NAS. The concentration of NAS in the sample is then determined by comparing its ability to displace the radiolabeled NAS with the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound

LC-MS/MS offers high specificity and sensitivity for the quantification of NAS and other indoleamines. A general workflow is as follows:

-

Sample Extraction: NAS and an internal standard (e.g., deuterated NAS) are extracted from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) or liquid-liquid extraction.[10][12]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A reverse-phase column is typically used to separate NAS from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. Multiple Reaction Monitoring (MRM) is a commonly used mode for quantification.[10][11] Specific precursor-to-product ion transitions for both NAS and its internal standard are monitored. For example, a transition for NAS could be m/z 219.2 -> 160.[10]

-

Quantification: The peak area ratio of the analyte (NAS) to the internal standard is calculated. A calibration curve is constructed by analyzing standards with known concentrations of NAS, and the concentration in the unknown samples is determined from this curve.

Conclusion

The circadian rhythm of this compound is a fundamental aspect of mammalian chronobiology, with significant implications for both basic research and therapeutic development. The tight regulation of its synthesis, driven by the central circadian clock, results in a robust nocturnal peak in NAS levels. Understanding this rhythm and the methodologies to accurately measure it are crucial for elucidating the full range of NAS's physiological functions and exploring its potential as a therapeutic agent for neurological and psychiatric disorders. The continued investigation into the circadian dynamics of NAS promises to unveil new insights into the intricate interplay between the body's internal clock and neural health.

References

- 1. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A diurnal rhythm of this compound in the retina of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melatonin - Wikipedia [en.wikipedia.org]

- 8. Determination of this compound and melatonin activities in the pineal gland, retina, harderian gland, brain and serum of rats and chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

N-Acetylserotonin: A Pivotal Precursor in Melatonin Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylserotonin (NAS) is a critical intermediate in the biosynthesis of melatonin (B1676174), the primary hormone regulating circadian rhythms. The conversion of serotonin (B10506) to NAS and its subsequent methylation to melatonin are tightly regulated enzymatic processes, primarily occurring in the pineal gland during the nocturnal phase. This technical guide provides a comprehensive overview of the core aspects of NAS as a precursor to melatonin, focusing on the enzymatic pathways, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to researchers in neurobiology, pharmacology, and drug development. Beyond its role as a melatonin precursor, emerging evidence suggests NAS possesses intrinsic biological activities, including neurotrophic and antioxidant properties, further highlighting its significance in neurochemical pathways.

The Core Synthesis Pathway: From Serotonin to Melatonin

The synthesis of melatonin from serotonin is a two-step enzymatic process. The first and rate-limiting step is the N-acetylation of serotonin to form this compound. This reaction is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT). The subsequent and final step is the O-methylation of this compound to produce melatonin, a reaction catalyzed by this compound O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT).[1][2]

Quantitative Data

Enzyme Kinetics

The catalytic efficiencies of AANAT and ASMT are crucial for the rhythmic production of melatonin. The Michaelis-Menten constants (Km) and maximum velocities (Vmax) for these enzymes vary across species and experimental conditions.

| Enzyme | Species | Substrate | Km | Vmax | Reference |

| AANAT | Ovine | Serotonin | ~170 µM (free AANAT) | - | [3] |

| Ovine | Serotonin | <30 µM (with 14-3-3) | - | [4] | |

| Ovine | Acetyl-CoA | 0.29 mM | - | [5] | |

| ASMT | Human | This compound | - | - | [6] |

| Human | S-adenosylmethionine | - | - | [6] |

Physiological Concentrations

The concentrations of this compound and melatonin exhibit significant diurnal variation, with levels peaking during the night.

| Analyte | Species | Tissue/Fluid | Condition | Concentration | Reference |

| This compound | Rat | Serum | Day | Low/Undetectable | [7][8] |

| Rat | Serum | Night | Small or no variation | [7] | |

| Rat | Pineal Gland | Day | Low | [9] | |

| Rat | Pineal Gland | Night | High | [7] | |

| Human | Plasma | - | 11.0 - 1095 pg/mL (linear range) | [1][10][11][12][13][14][15][16][17] | |

| Melatonin | Rat | Serum | Day | Low/Undetectable | [18] |

| Rat | Serum | Night | High | [18] | |

| Rat | Pineal Gland | Day | Low | [19] | |

| Rat | Pineal Gland | Night | High | [19] | |

| Human | Plasma | Day | 10 - 20 pg/mL | [20] | |

| Human | Plasma | Night | 80 - 120 pg/mL | [20] |

Regulatory Mechanisms of Melatonin Synthesis

The synthesis of melatonin is primarily regulated by the nocturnal activity of AANAT, which is controlled by a complex signaling cascade initiated by norepinephrine (B1679862) (NE).

Adrenergic Signaling Pathway

During the night, postganglionic sympathetic neurons release norepinephrine into the pineal gland. Norepinephrine binds to β1-adrenergic receptors on the surface of pinealocytes, initiating a G-protein-coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[2][9][19][20][21][22][23][24]

References

- 1. Quantitation of melatonin and this compound in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 2. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biomed.cas.cz [biomed.cas.cz]

- 4. pnas.org [pnas.org]

- 5. uniprot.org [uniprot.org]

- 6. Crystal structure and functional mapping of human ASMT, the last enzyme of the melatonin synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of Melatonin and this compound in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of melatonin and this compound in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Plasma melatonin and the hormone-dependency of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plasma Melatonin Rhythms In Young and Older Humans During Sleep, Sleep Deprivation, and Wake - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Atypical 24-hour rhythms of serotonin N-acetyltransferase activity in the rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discoverbiotech.com [discoverbiotech.com]

- 20. Melatonin - Wikipedia [en.wikipedia.org]

- 21. commerce.bio-rad.com [commerce.bio-rad.com]

- 22. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Mechanism study of exercise intervention on circadian disruption in Alzheimer’s disease [frontiersin.org]

- 24. ahajournals.org [ahajournals.org]

N-Acetylserotonin: A Multifunctional Indoleamine Beyond the Shadow of Melatonin

An In-depth Technical Guide on the Melatonin-Independent Biological Functions of N-Acetylserotonin

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (NAS), long considered merely an inert precursor in the biosynthesis of melatonin (B1676174), is now recognized as a biologically active molecule with a diverse and potent pharmacological profile independent of its more famous metabolite. Emerging research has illuminated its significant roles in neuroprotection, neurogenesis, and anti-inflammatory and antioxidant processes. This technical guide synthesizes the current understanding of NAS's melatonin-independent functions, focusing on its agonistic activity at the Tropomyosin receptor kinase B (TrkB), its robust antioxidant capacity, and its anti-inflammatory mechanisms. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this intriguing endogenous compound.

Introduction

This compound is an indoleamine synthesized from serotonin (B10506) by the enzyme arylalkylamine N-acetyltransferase (AANAT), primarily in the pineal gland and retina.[1] While its subsequent conversion to melatonin by acetylserotonin O-methyltransferase (ASMT) is a well-established pathway, significant evidence now demonstrates that NAS is not just a metabolic intermediate.[1][2] It possesses distinct biological activities, including acting as a neurotransmitter and exhibiting neurotrophic, antioxidant, and anti-inflammatory properties that are not mediated by melatonin.[3][4] Notably, NAS is found in brain regions where serotonin and melatonin are not, suggesting unique physiological roles.[3] This guide focuses exclusively on these melatonin-independent functions.

Biosynthesis of this compound

The synthesis of NAS from serotonin is the rate-limiting step in melatonin production and is under tight circadian control.[1][5] In the pineal gland, norepinephrine (B1679862) released at night from the suprachiasmatic nucleus (SCN) activates adrenergic receptors, leading to an increase in intracellular cAMP.[1][6] This cascade activates Protein Kinase A (PKA), which in turn phosphorylates and activates AANAT, the enzyme responsible for acetylating serotonin to form NAS.[1][5]

Caption: Biosynthetic pathway of this compound (NAS) from Serotonin.

Neurotrophic and Neuroprotective Functions via TrkB Receptor Activation

A cornerstone of NAS's independent activity is its role as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[3][7][8] This interaction is specific, as NAS does not activate TrkA or TrkC receptors, and its effects are independent of BDNF itself.[7][9][10] Serotonin and melatonin do not share this TrkB agonist activity.[7][10]

NAS-TrkB Signaling Pathway

Upon binding to TrkB, NAS induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[7][10] This activation initiates several downstream signaling cascades critical for neuronal function:

-

PI3K/Akt Pathway: Promotes cell survival and growth.[11][12]

-

MAPK/ERK Pathway: Involved in synaptic plasticity, learning, and memory.[7][12]

-

PLC-γ1 Pathway: Regulates intracellular calcium levels and protein kinase C (PKC) activation.[7]

This signaling cascade underlies the antidepressant-like, neurogenic, and neuroprotective effects of NAS.[1][13] Studies have shown that the antidepressant effects of NAS are abolished when the TrkB receptor is blocked, confirming its central role.[1]

Caption: NAS-mediated TrkB receptor signaling pathway.

Neurogenesis and Antidepressant Effects

Chronic administration of NAS has been shown to induce the proliferation of neural progenitor cells (NPCs) in the adult hippocampus, an effect that is dependent on TrkB activation.[3][13] In sleep-deprived mice, NAS treatment was found to enhance NPC proliferation significantly.[3] This neurogenic property is believed to contribute to its potent antidepressant-like behavioral effects, which are not observed with melatonin.[7][14]

Potent Antioxidant Properties

NAS is a powerful antioxidant, with studies reporting its efficacy to be 5 to 20 times greater than that of melatonin, depending on the experimental model.[3][15] Its antioxidant actions are multifaceted and occur through both direct and indirect mechanisms.

Direct Radical Scavenging

NAS directly scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[16] It has been shown to be particularly effective against peroxyl radicals.[16]

Indirect Antioxidant Mechanisms

Beyond direct scavenging, NAS exerts its antioxidant effects by:

-

Stimulating Antioxidant Enzymes: NAS increases the activity of crucial antioxidant enzymes like glutathione (B108866) peroxidase (GPx).[15][17]

-

Inhibiting Lipid Peroxidation: It effectively protects against lipid peroxidation in cellular membranes, microsomes, and mitochondria.[3][15]

-

Inhibiting Pro-oxidant Enzymes: NAS has been observed to inhibit nitric oxide synthase and suppress the activation of phospholipase A2.[3][15]

Anti-inflammatory Functions

NAS demonstrates significant anti-inflammatory properties, which are distinct from its antioxidant and neurotrophic activities.

Inhibition of Pro-inflammatory Cytokines

NAS has been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human monocytes.[3]

Activation of the Nrf2-HO-1 Pathway

A key anti-inflammatory mechanism of NAS involves its oxidation-responsive activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase (HO)-1 pathway.[18] In inflammatory states, oxidants like hypochlorous acid (HOCl) can convert NAS into an iminoquinone form (Oxi-NAS).[18] This oxidized metabolite binds to Keap1, leading to the dissociation and nuclear translocation of Nrf2.[18] In the nucleus, Nrf2 promotes the transcription of antioxidant and anti-inflammatory genes, including HO-1, which helps mitigate inflammation.[18] This mechanism has been shown to be effective in animal models of colitis.[18]

Caption: Proposed anti-inflammatory mechanism of NAS via Nrf2 activation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the melatonin-independent biological effects of this compound.

Table 1: Comparative Antioxidant Efficacy

| Parameter | Finding | Reference(s) |

|---|---|---|

| General Potency | 5 to 20 times stronger than melatonin at protecting against oxidant damage. | [3][15] |

| Peroxyl Radical Scavenging | Capacity to scavenge peroxyl radicals is "much higher" than melatonin. | [16] |

| Cellular ROS Reduction | In resting lymphocytes, NAS (but not melatonin) decreased intracellular ROS. | [16] |

| Brain Antioxidant Capacity | Decreased malonaldehyde + 4-hydroxynonenal (B163490) (MDA + 4-HNE) and increased glutathione peroxidase (GPx) in mouse brains. |[17] |

Table 2: Neurotrophic and Neurogenic Effects | Parameter | Finding | Reference(s) | | :--- | :--- | | TrkB Activation | Rapidly activates TrkB in the low nM range; does not activate TrkA or TrkC. |[7][10] | | Neural Progenitor Cell (NPC) Proliferation | Chronic NAS treatment increased nestin-immunoreactive cells by ~1.3-fold in the hippocampus. |[13] | | Neuroprotection | Pretreatment with NAS inhibits kainic acid-induced caspase 3 activation in the brain. |[1] |

Key Experimental Protocols

This section provides an overview of methodologies used to investigate the biological functions of NAS.

Protocol: Assessment of TrkB Activation by Western Blot

This protocol is used to determine if NAS induces the phosphorylation (activation) of the TrkB receptor in neuronal cells.

1. Cell Culture and Treatment:

-

Primary cortical or hippocampal neurons are cultured to an appropriate density.[7][10]

-

Cells are serum-starved for a defined period (e.g., 4 hours) to reduce basal receptor activation.

-

Cells are treated with NAS (e.g., 0.5 µM), BDNF (positive control, e.g., 50 ng/mL), or vehicle for a short duration (e.g., 15-30 minutes).[7]

2. Cell Lysis:

-

After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.

3. Immunoprecipitation (Optional, for increased specificity):

-

Total Trk protein can be immunoprecipitated from lysates using an anti-panTrk antibody or wheat germ agglutinin (which binds glycosylated proteins like TrkB).[19]

4. SDS-PAGE and Western Blotting:

-

Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are loaded onto an SDS-PAGE gel.

-

Proteins are separated by electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

5. Data Analysis:

-

To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total TrkB.

-

Densitometry is used to quantify the band intensities. The ratio of p-TrkB to total TrkB is calculated to determine the level of receptor activation.[20]

Caption: Experimental workflow for assessing TrkB activation via Western Blot.

Protocol: Measurement of Antioxidant Activity (Lipid Peroxidation)

This protocol measures the protective effect of NAS against oxidative damage by quantifying lipid peroxidation products.

1. Animal Treatment:

-

Mice (e.g., C57Bl/6J) are administered NAS or vehicle (saline) via intraperitoneal (i.p.) injection daily for a set period (e.g., four weeks).[17]

2. Tissue Homogenization:

-

Following the treatment period, animals are euthanized, and tissues (e.g., brain, kidney) are harvested.

-

Tissues are homogenized in an appropriate ice-cold buffer.

3. Quantification of Lipid Peroxidation Products:

-

The levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), stable end-products of lipid peroxidation, are measured in the tissue homogenates.

-

This is typically done using a colorimetric assay kit (e.g., LPO-586) that relies on the reaction of a chromogenic reagent with MDA and 4-HNE at 45°C.

-

The absorbance is read with a spectrophotometer (e.g., at 586 nm), and the concentration is determined by comparison to a standard curve.

4. Data Analysis:

-

The concentration of MDA + 4-HNE is normalized to the total protein content of the homogenate.

-

Levels in the NAS-treated group are compared to the vehicle-treated control group to determine the extent of inhibition of lipid peroxidation.[17]

Conclusion and Future Directions

This compound has unequivocally emerged from its role as a simple melatonin precursor to be recognized as a potent bioactive molecule with significant therapeutic potential. Its ability to activate the TrkB receptor pathway positions it as a promising candidate for the treatment of depression and neurodegenerative disorders.[4][8] Furthermore, its superior antioxidant and distinct anti-inflammatory properties suggest applications in a wide range of pathologies characterized by oxidative stress and inflammation.[15][18]

For drug development professionals, NAS and its more stable, potent derivatives (such as HIOC) represent a novel class of small-molecule TrkB agonists that can cross the blood-brain barrier.[10][21] Future research should focus on elucidating the precise molecular interactions between NAS and the TrkB receptor, further characterizing its anti-inflammatory mechanisms in various disease models, and exploring its pharmacokinetic and safety profiles in preclinical and clinical settings. The continued investigation of NAS's melatonin-independent functions promises to unlock new avenues for therapeutic intervention in neuroscience and beyond.

References

- 1. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001238) [hmdb.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: neuroprotection, neurogenesis, and the sleepy brain. | Chemsrc [chemsrc.com]

- 5. Frontiers | Mechanism study of exercise intervention on circadian disruption in Alzheimer’s disease [frontiersin.org]

- 6. Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. This compound and Aging-Associated Cognitive Impairment and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. apexbt.com [apexbt.com]

- 15. Antioxidant effects of this compound: possible mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound is a better extra- and intracellular antioxidant than melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant and antiaging activity of this compound and melatonin in the in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Transactivation of TrkB Receptors by Oxytocin and Its G Protein-Coupled Receptor [frontiersin.org]

- 21. pnas.org [pnas.org]

N-Acetylserotonin as a TrkB Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetylserotonin (NAS), traditionally known as a metabolic intermediate in the synthesis of melatonin, has emerged as a significant bioactive molecule with potent neurotrophic and neuroprotective properties.[1][2] Extensive research has identified NAS as a selective agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[3][4] Unlike BDNF, NAS is a small molecule that can cross the blood-brain and blood-retinal barriers, making it and its derivatives attractive therapeutic candidates for a range of neurological and degenerative diseases.[1][5] This document provides a comprehensive technical overview of the role of NAS as a TrkB agonist, detailing its mechanism of action, the experimental evidence supporting its function, and standardized protocols for its study.

Mechanism of Action: TrkB Receptor Activation and Downstream Signaling

This compound selectively activates the TrkB receptor, initiating a cascade of intracellular signaling events that are crucial for neuronal survival, plasticity, and neurogenesis.[2][3] The activation is independent of BDNF, as NAS demonstrates efficacy in BDNF knockout mice.[3][6] The effect is specific to TrkB, with no significant activation observed for TrkA or TrkC receptors.[1][3]

Upon binding, NAS is thought to promote the homodimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain of the TrkB receptor.[3] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of two principal downstream signaling pathways:

-

PI3K/Akt Pathway: This pathway is centrally involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[1] Activated TrkB recruits and phosphorylates substrates that lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).[7]

-

MAPK/ERK Pathway: This pathway, also known as the Ras-Raf-MEK-ERK pathway, plays a critical role in regulating gene expression, neuronal plasticity, and differentiation.[3]

These signaling cascades ultimately mediate the diverse neuroprotective and antidepressant-like effects attributed to NAS.[3][7]

Quantitative Data on NAS-TrkB Interaction

While a classical dissociation constant (Kd) for the direct binding of NAS to the TrkB ectodomain has been difficult to determine, with some studies reporting no observable binding in specific assays, functional assays consistently demonstrate its potent agonist activity.[8] The efficacy of NAS is typically quantified by its ability to induce TrkB phosphorylation and activate downstream pathways at specific concentrations.

| Parameter | Cell/System Type | Effective Concentration | Observed Effect | Reference(s) |

| TrkB Phosphorylation | Primary Cortical Neurons | 50 nM | Marked increase in p-TrkB | [6][9] |

| Primary Cortical Neurons | 100 nM | Robust TrkB phosphorylation | [3] | |

| Primary Cortical Neurons | 0.5 µM | Activation of TrkB, Akt, and ERK1/2 | [3][6] | |

| Neuroprotection | HT-22 Cells (vs. Glutamate) | 50-500 µM | Inhibition of oxidative stress-induced cell death | [10] |

| Cultured Cortical Neurons | Not specified | Blocked glutamate-induced apoptosis | [1] | |

| In Vivo TrkB Activation | Mouse Hippocampus & Retina | 20 mg/kg (i.p. injection) | Peak TrkB phosphorylation at 1-2 hours | [3][11] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to validate and characterize NAS as a TrkB agonist.

Protocol: TrkB Phosphorylation Assay via Western Blot

This protocol is fundamental for demonstrating direct activation of the TrkB receptor by NAS. It measures the increase in phosphorylated TrkB (p-TrkB) in response to treatment.

Objective: To quantify the level of TrkB autophosphorylation in cultured neurons or brain tissue lysates following NAS treatment.

Materials:

-

Primary cortical neurons or brain tissue (e.g., hippocampus, cortex).[3]

-

This compound (NAS) solution.

-

Lysis Buffer (e.g., RIPA buffer or Tris-lysis buffer with 1% NP-40, protease and phosphatase inhibitors like PMSF, aprotinin, sodium vanadate).[12][13][14]

-

Protein quantification assay (e.g., BCA or Bradford).

-

Primary antibodies: anti-p-TrkB (e.g., Tyr816 or Tyr706/707), anti-total-TrkB.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

SDS-PAGE gels and electrophoresis equipment.

-

Nitrocellulose or PVDF membranes.

-

Enhanced chemiluminescence (ECL) detection reagents.

Methodology:

-

Cell Culture and Treatment: Plate primary neurons and grow to desired confluency. Treat cells with various concentrations of NAS (e.g., 50 nM - 1 µM) or vehicle control for a specified time (e.g., 15-30 minutes).[3] For in vivo studies, administer NAS via intraperitoneal (i.p.) injection and collect brain tissue at peak activation times (e.g., 1-2 hours).[11]

-

Lysis: Wash cells with ice-cold PBS. Lyse cells or homogenize tissue in ice-cold lysis buffer.[12]

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Immunoprecipitation (Optional but Recommended): To increase specificity, incubate equal amounts of protein lysate with an anti-TrkB antibody or with wheat germ agglutinin (WGA)-sepharose beads (which bind glycosylated proteins like Trk receptors) overnight at 4°C.[12][13]

-

SDS-PAGE and Transfer: Denature protein samples and run on an SDS-PAGE gel. Transfer proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary anti-p-TrkB antibody overnight at 4°C.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.

-

Analysis: Strip the membrane and re-probe with an anti-total-TrkB antibody for normalization. Quantify band intensity using densitometry software. The result is expressed as the ratio of p-TrkB to total TrkB.[12]

Protocol: Neurite Outgrowth Assay

This functional assay assesses the biological consequence of TrkB activation by measuring the extension of neurites from cultured neurons.[15][16]

Objective: To determine if NAS promotes neurite formation and elongation in a neuronal cell line or primary neurons.

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y, iPSC-derived neurons) or primary neurons.[17][18]

-

Culture plates (e.g., 96-well or 384-well), often coated with laminin (B1169045) or poly-D-lysine.[17]

-

This compound (NAS).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Staining reagents: Antibody against a neuronal marker (e.g., β-III tubulin/Tuj1) and a fluorescent secondary antibody, or use of GFP-labeled neurons.[16][18]

-

Nuclear counterstain (e.g., DAPI).

-

High-content imaging system and analysis software.

Methodology:

-

Cell Plating: Seed neurons at a low density in coated multi-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with a dilution series of NAS and appropriate controls (vehicle, positive control like BDNF). Incubate for a period sufficient to allow neurite extension (e.g., 48-72 hours).[17]

-

Fixation and Staining:

-

Carefully fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes with Triton X-100.

-

Block with a suitable blocking buffer.

-

Incubate with the primary antibody (e.g., anti-β-III tubulin).

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.

-

-

Imaging: Acquire images using a high-content automated microscope. Multiple fields per well should be captured.

-

Image Analysis: Use specialized software to automatically identify cell bodies and trace neurites. Key parameters to quantify include:

-

Total neurite length per neuron.

-

Number of neurites per neuron.

-

Number of branch points.[16]

-

Cell viability (based on cell count).

-

Protocol: Neuroprotection / Cell Survival Assay

This assay evaluates the ability of NAS to protect neurons from a toxic insult, a key functional outcome of activating the pro-survival Akt pathway.

Objective: To quantify the protective effect of NAS against toxin-induced neuronal apoptosis or cell death.

Materials:

-

Neuronal cell line (e.g., HT-22) or primary cortical neurons.[10]

-

This compound (NAS).

-

Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit).

-

Optional: Apoptosis detection kit (e.g., TUNEL staining, Caspase-3 activity assay).[7]

Methodology:

-

Cell Plating: Seed neurons in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with various concentrations of NAS for a period of time (e.g., 30 minutes to 2 hours).[10]

-

Toxin Exposure: Add the neurotoxin to the media to induce cell death, while maintaining the NAS concentrations. Include control wells (vehicle only, NAS only, toxin only).

-

Incubation: Incubate for a duration sufficient to cause significant cell death in the "toxin only" wells (e.g., 12-24 hours).

-

Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions. This typically involves adding a reagent and measuring absorbance or fluorescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle-only control (100% viability). Calculate the percentage of cell survival for each condition and plot dose-response curves to determine the protective effect of NAS.

Specificity and BDNF-Independence of NAS Action

A crucial aspect of NAS as a TrkB agonist is its specificity. Experiments have consistently shown that while NAS robustly activates TrkB, it does not activate the related TrkA or TrkC receptors.[3][4] This selectivity is a significant advantage, as off-target effects on other neurotrophin pathways are minimized.

Furthermore, the action of NAS is independent of BDNF. This has been demonstrated through several lines of evidence:

-

NAS activates TrkB in primary neurons even when BDNF is scavenged from the culture medium using a neutralizing antibody.[3]

-

Systemic administration of NAS leads to TrkB phosphorylation in the hippocampus and retina of forebrain-specific BDNF conditional knockout mice.[1][3][6]

-

The neuroprotective effects of NAS are blocked by TrkB-specific inhibitors (e.g., K252a, ANA-12, or 1NMPP1 in TrkB F616A knock-in mice), confirming its action is mediated directly through the TrkB receptor.[1][3][7]

In Vivo Efficacy and Therapeutic Potential

The therapeutic potential of NAS is supported by numerous in vivo studies. Systemic administration of NAS has been shown to:

-

Provide Neuroprotection: In mouse models of traumatic brain injury (TBI), NAS administration ameliorated brain edema, reduced apoptosis, and improved functional outcomes by activating the TrkB/Akt signaling pathway.[7][19][20]

-

Exhibit Antidepressant Effects: NAS displays robust antidepressant-like behavioral effects in animal models, and these effects are dependent on TrkB activation.[3][21]

-

Protect the Retina: NAS and its more potent, stable derivatives (like HIOC) protect retinal photoreceptors from light-induced degeneration, a process tightly linked to TrkB activation in the retina.[1][5][11]

The ability of NAS to cross the blood-brain barrier and its selective action on TrkB make it a promising lead compound for developing treatments for neurodegenerative disorders, brain injury, and depression.[1][19]

Conclusion